![molecular formula C12H20O4 B2582749 (2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid CAS No. 2248213-29-6](/img/structure/B2582749.png)
(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid, also known as DU-176b, is a novel anticoagulant drug that has gained attention in recent years due to its potential as an alternative to existing anticoagulants. It was first synthesized in 2005 by Daiichi Sankyo Company Limited and has since undergone extensive scientific research to evaluate its efficacy and safety as a therapeutic agent.
Mécanisme D'action
(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid works by inhibiting the activity of factor Xa, a key enzyme involved in the blood coagulation cascade. By inhibiting factor Xa, (2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid prevents the formation of blood clots and reduces the risk of thromboembolic events.
Biochemical and Physiological Effects:
(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid has been shown to have a predictable pharmacokinetic profile, with a rapid onset of action and a relatively long half-life. It is metabolized in the liver and excreted in the urine. (2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid has been shown to have minimal interactions with other drugs and does not require routine monitoring of coagulation parameters.
Avantages Et Limitations Des Expériences En Laboratoire
(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid has several advantages for laboratory experiments, including its high potency and selectivity for factor Xa, its predictable pharmacokinetic profile, and its low risk of bleeding complications. However, (2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid is a relatively new drug and may not be widely available for research purposes.
Orientations Futures
There are several potential future directions for research on (2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid. One area of focus is the development of new formulations of the drug that may have improved pharmacokinetic properties or reduced side effects. Another area of research is the evaluation of (2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid in different patient populations, such as those with renal impairment or liver disease. Additionally, further studies may be needed to evaluate the long-term safety and efficacy of (2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid as a therapeutic agent.
Méthodes De Synthèse
(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid is synthesized through a multi-step process that involves the reaction of several chemical reagents. The first step involves the synthesis of a key intermediate, which is then subjected to further chemical reactions to produce the final product. The synthesis process is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid has been extensively studied in preclinical and clinical trials for its efficacy and safety as an anticoagulant drug. It has been found to be effective in preventing blood clots in patients with atrial fibrillation, deep vein thrombosis, and pulmonary embolism. It has also been shown to have a lower risk of bleeding complications compared to existing anticoagulants.
Propriétés
IUPAC Name |
(2R)-2-(2,9-dioxaspiro[5.5]undecan-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-9(11(13)14)10-2-3-12(8-16-10)4-6-15-7-5-12/h9-10H,2-8H2,1H3,(H,13,14)/t9-,10?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDHRBAKGIMPBE-YHMJZVADSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2(CCOCC2)CO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC2(CCOCC2)CO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone](/img/structure/B2582666.png)
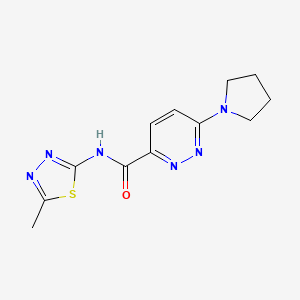
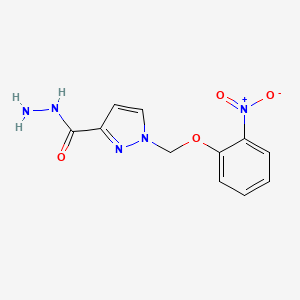
![3-(3-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2582672.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-ethylpyrimidine](/img/structure/B2582676.png)
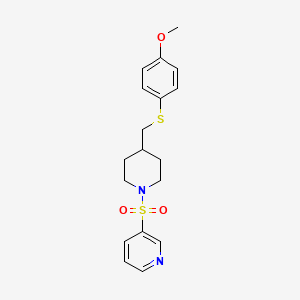

![3-Methyl-1-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2582682.png)
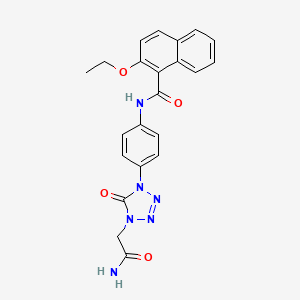
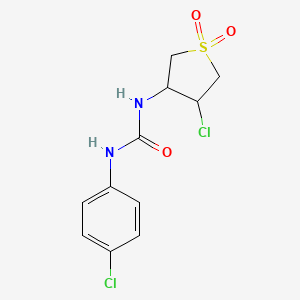
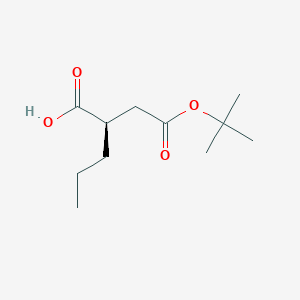
![N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2582688.png)
![Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride](/img/structure/B2582689.png)